molecular formula C12H15N5O B15114263 N-[(oxolan-2-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

N-[(oxolan-2-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B15114263
M. Wt: 245.28 g/mol
InChI Key: RLYIAVPVAXEZBA-UHFFFAOYSA-N
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Description

N-[(oxolan-2-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a pyrazole moiety and an oxolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxolan-2-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the pyrazole group and the oxolane moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[(oxolan-2-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

N-[(oxolan-2-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to explore new chemical transformations.

    Biology: The compound may be used in studies to investigate its biological activity, including potential interactions with enzymes or receptors.

    Medicine: Due to its unique structure, it may have potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where pyrimidine and pyrazole derivatives have shown efficacy.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-[(oxolan-2-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[(oxolan-2-yl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine
  • N-[(oxolan-2-yl)methyl]-6-(1H-triazol-1-yl)pyrimidin-4-amine
  • N-[(oxolan-2-yl)methyl]-6-(1H-tetrazol-1-yl)pyrimidin-4-amine

Uniqueness

N-[(oxolan-2-yl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is unique due to the presence of the pyrazole moiety, which imparts distinct chemical and biological properties compared to its imidazole, triazole, and tetrazole analogs. The pyrazole ring can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable scaffold for drug discovery and development.

Properties

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-6-pyrazol-1-ylpyrimidin-4-amine

InChI

InChI=1S/C12H15N5O/c1-3-10(18-6-1)8-13-11-7-12(15-9-14-11)17-5-2-4-16-17/h2,4-5,7,9-10H,1,3,6,8H2,(H,13,14,15)

InChI Key

RLYIAVPVAXEZBA-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC2=CC(=NC=N2)N3C=CC=N3

Origin of Product

United States

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